molecular formula C20H20N2O B15284457 4-[2-(5-methoxy-4-quinolinyl)vinyl]-N,N-dimethylaniline

4-[2-(5-methoxy-4-quinolinyl)vinyl]-N,N-dimethylaniline

Katalognummer: B15284457
Molekulargewicht: 304.4 g/mol
InChI-Schlüssel: HHMBNJVUDHMGSO-JXMROGBWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[2-(5-methoxy-4-quinolinyl)vinyl]-N,N-dimethylaniline is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential pharmacological properties and its role in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(5-methoxy-4-quinolinyl)vinyl]-N,N-dimethylaniline typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-methoxy-4-quinolinecarboxaldehyde and N,N-dimethylaniline.

    Condensation Reaction: The key step involves a condensation reaction between 5-methoxy-4-quinolinecarboxaldehyde and N,N-dimethylaniline in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the vinyl linkage between the quinoline and aniline moieties.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production also involves rigorous quality control measures to ensure the consistency and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-[2-(5-methoxy-4-quinolinyl)vinyl]-N,N-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-[2-(5-methoxy-4-quinolinyl)vinyl]-N,N-dimethylaniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 4-[2-(5-methoxy-4-quinolinyl)vinyl]-N,N-dimethylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol
  • 4-methoxy-2-[2-(8-methoxy-2-quinolinyl)vinyl]-6

Uniqueness

4-[2-(5-methoxy-4-quinolinyl)vinyl]-N,N-dimethylaniline is unique due to its specific structural features, such as the methoxy group on the quinoline ring and the vinyl linkage to the aniline moiety. These structural elements contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Eigenschaften

Molekularformel

C20H20N2O

Molekulargewicht

304.4 g/mol

IUPAC-Name

4-[(E)-2-(5-methoxyquinolin-4-yl)ethenyl]-N,N-dimethylaniline

InChI

InChI=1S/C20H20N2O/c1-22(2)17-11-8-15(9-12-17)7-10-16-13-14-21-18-5-4-6-19(23-3)20(16)18/h4-14H,1-3H3/b10-7+

InChI-Schlüssel

HHMBNJVUDHMGSO-JXMROGBWSA-N

Isomerische SMILES

CN(C)C1=CC=C(C=C1)/C=C/C2=C3C(=NC=C2)C=CC=C3OC

Kanonische SMILES

CN(C)C1=CC=C(C=C1)C=CC2=C3C(=NC=C2)C=CC=C3OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.